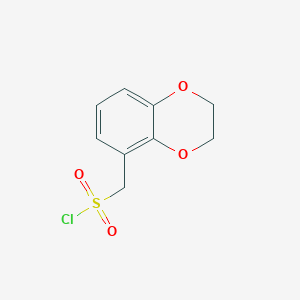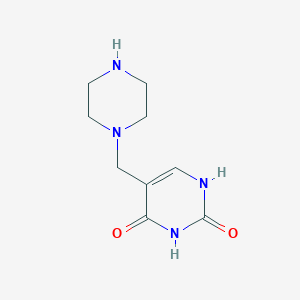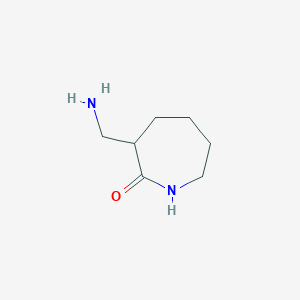
3-(Aminomethyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C7H14N2O It is characterized by the presence of an azepane ring, which is a saturated seven-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 6-oxoheptanoic acid with ammonia or primary amines, followed by cyclization under acidic conditions. Another approach involves the use of azepane derivatives, which can be functionalized to introduce the aminomethyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)azepan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research explores its use in drug development, particularly for targeting neurological disorders.
Industry: It is utilized in the production of polymers and advanced materials with unique mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)azepan-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific functionalization of the compound and its intended use.
Comparación Con Compuestos Similares
3-(Acylamino)azepan-2-ones: These compounds are known for their stability and resistance to metabolism, making them useful as chemokine inhibitors and anti-inflammatory agents.
Azepines: These seven-membered heterocycles with one nitrogen atom exhibit different biological activities and are used in drug development.
Diazepines: Containing two nitrogen atoms, these compounds are well-known for their use in tranquilizers and sedatives.
Uniqueness: 3-(Aminomethyl)azepan-2-one stands out due to its specific aminomethyl substitution, which imparts unique chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations and its potential in diverse applications make it a compound of significant interest.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-(aminomethyl)azepan-2-one |
InChI |
InChI=1S/C7H14N2O/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5,8H2,(H,9,10) |
Clave InChI |
FVDVYUMFTBQHLF-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(=O)C(C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)
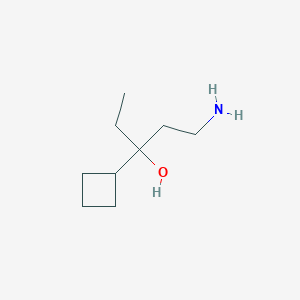

![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
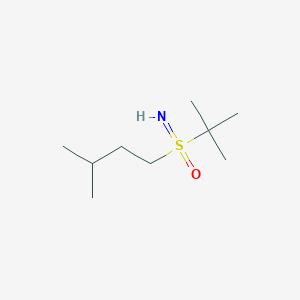
![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
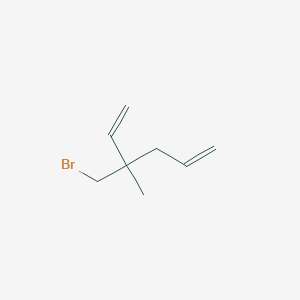
![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)
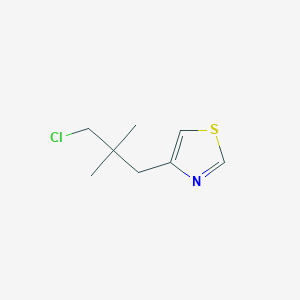
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)

